Fluo-4 am

Vue d'ensemble

Description

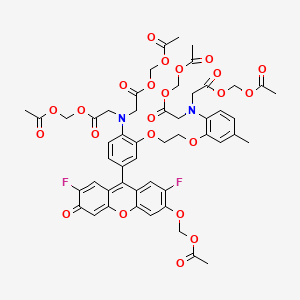

Fluo-4 AM is an improved analog of the popular calcium indicator Fluo-3 AM . It loads faster, is brighter at equivalent concentrations, and is well-excited by the 488 nm line of the argon-ion laser . It is commonly used as the non-fluorescent acetoxymethyl ester (Fluo-4 AM) which is cleaved inside the cell to give the free, fluorescent Fluo-4 .

Synthesis Analysis

Fluo-4 AM dye powder is brought to room temperature and mixed with anhydrous Dimethyl Sulfoxide (DMSO). The solution is vortexed until the stock dye has fully dissolved, yielding a 5 mM stock solution .Molecular Structure Analysis

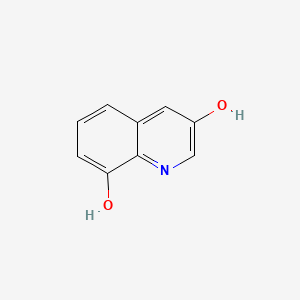

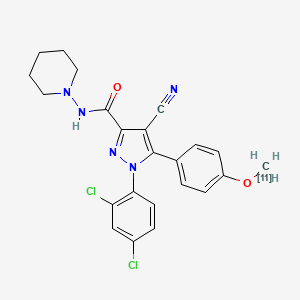

Fluo-4 is an analog of fluo-3 with the two chlorine substituents replaced by fluorines, which results in increased fluorescence excitation at 488 nm and consequently higher fluorescence signal levels .Chemical Reactions Analysis

Fluo-4 AM is a cell-permeable Ca2±indicator that is metabolized by intracellular esterase, leading to a bright green fluorescent signal upon Ca2±binding .Physical And Chemical Properties Analysis

Fluo-4 AM is similar in structure and spectral properties to the widely used Ca2±indicator, Fluo-3, but it has certain advantages over Fluo-3, such as brighter fluorescence emission, high rate of cell permeation, and a Kd for Ca2+ in buffer of 345 nM .Applications De Recherche Scientifique

Calcium Ion Detection

Fluo-4 AM is a molecule that exhibits an increase in fluorescence upon binding Ca2+ . It has been used to image the spatial dynamics of Ca2+ signaling . This makes it a valuable tool in research fields where monitoring calcium ion dynamics is crucial.

Flow Cytometry

Fluo-4 AM has been used in flow cytometry experiments involving photoactivation of caged chelators, second messengers, and neurotransmitters . Its properties allow for the detection and measurement of these substances in a flow cytometry setup.

Cell-Based Pharmacological Screening

Fluo-4 AM is used for cell-based pharmacological screening . Its ability to bind with calcium ions and emit fluorescence allows researchers to monitor cellular responses to various pharmacological agents.

Confocal Microscopy

Due to its brightness at equivalent concentrations, Fluo-4 AM is the preferred indicator for confocal microscopy . It allows for the detailed imaging of cellular structures and processes.

Microplate Screening Applications

Fluo-4 AM is also used in microplate screening applications . Its fluorescence properties can be utilized to quickly screen multiple samples in a high-throughput manner.

G-Protein Coupled Receptor (GPCR) Biology

Fluo-4 AM is widely used for determining GPCR function via cell-based high-throughput screening . GPCRs are a large family of cell surface receptors that respond to various external signals. Understanding their function is crucial in many areas of biological research and drug discovery.

Mécanisme D'action

Target of Action

Fluo-4 AM is primarily targeted towards calcium ions (Ca2+) inside living cells . It is a cell-permeant dye that can be used to measure the intracellular ionized calcium concentration .

Mode of Action

Fluo-4 AM is a non-fluorescent compound that can passively load into cells due to its acetoxymethyl ester (AM) moiety . Once inside the cell, the lipophilic blocking groups of Fluo-4 AM are cleaved by non-specific cell esterases . This cleavage results in the formation of the fluorescent Fluo-4, which is negatively charged and thus stays inside the cells . The fluorescence of Fluo-4 is greatly enhanced upon binding to Ca2+ ions .

Biochemical Pathways

Fluo-4 AM is involved in the biochemical pathway of calcium signaling. The fluorescence signal of Fluo-4 increases with the rise in calcium ion concentration . This property allows the visualization of changes in intracellular free Ca2+ in various cell types, contributing significantly to our understanding of the dynamics of many elementary processes of Ca2+ signaling .

Pharmacokinetics

Fluo-4 AM is a membrane-permeant probe that can be passively loaded into cells by simple incubation . It is recommended to use the lowest dye concentration that still yields sufficient signal to avoid dye toxicity and compartmentalization . Once inside the cell, Fluo-4 AM is cleaved by non-specific cell esterases to form Fluo-4, which is then retained within the cell .

Orientations Futures

Propriétés

IUPAC Name |

acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMNQGZXFYNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H50F2N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1096.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluo-4 am | |

CAS RN |

273221-67-3 | |

| Record name | FLUO-4 AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUO-4 AM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

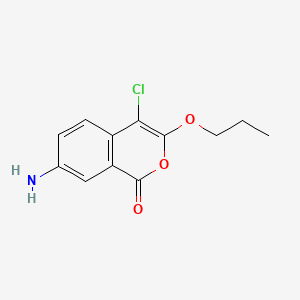

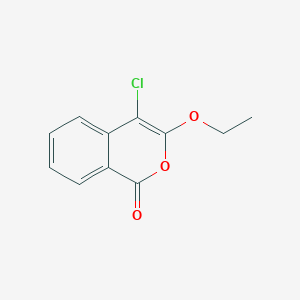

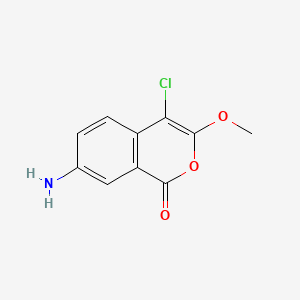

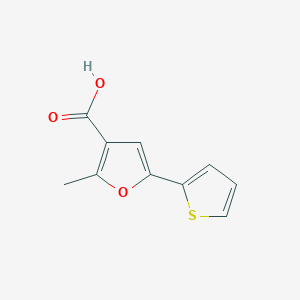

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)

![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)